Home > Products > Screening Compounds P40148 > 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one
8-Benzyl-1,8-diazaspiro[4.5]decan-2-one - 1031928-36-5

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-2515371
CAS Number: 1031928-36-5
Molecular Formula: C15H20N2O
Molecular Weight: 244.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one is a unique spirocyclic compound characterized by its molecular formula C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}. This compound features a spirocyclic structure that includes a benzyl group attached to a diazaspirodecane core. Its synthesis and properties have garnered interest in the fields of chemistry and biology, particularly for its potential applications as a scaffold for biologically active molecules and therapeutic agents targeting specific enzymes or receptors.

Synthesis Analysis

Methods

The synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of suitable amines with cyclic ketones under controlled conditions. A common synthetic route includes:

  1. Cyclization Reaction: The cyclization of N-benzyl-1,2-diaminoethane with cyclohexanone is performed in the presence of a catalyst.
  2. Reaction Conditions: The reaction is usually conducted under mild conditions to optimize yield and purity, allowing for the formation of the desired spirocyclic compound.

While specific industrial production methods are not extensively documented, they generally follow similar principles as laboratory methods, with optimizations for scale and efficiency.

Technical Details

The synthesis may involve several steps, including purification techniques such as recrystallization or chromatography to isolate the product. The yield can vary based on reaction conditions and the purity of starting materials.

Molecular Structure Analysis

Data

  • Molecular Formula: C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}
  • Molecular Weight: Approximately 244.34 g/mol
  • CAS Number: 1031928-36-5
Chemical Reactions Analysis

Reactions

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield amine derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

These reactions expand the versatility of the compound for further chemical modifications and applications in synthetic chemistry.

Technical Details

The reactivity of this compound is influenced by its spirocyclic structure, which imparts distinct chemical properties compared to linear or non-cyclic analogs.

Mechanism of Action

Process

The primary targets of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one are tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). This compound acts as a selective dual inhibitor of these kinases, which play crucial roles in various signaling pathways related to immune responses.

Data

Inhibition of TYK2 and JAK1 leads to alterations in gene expression and affects the formation of T helper cell types (Th1, Th2, Th17), which are essential for immune regulation. The effectiveness of this mechanism may be influenced by environmental factors such as temperature and storage conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Melting Point: Specific melting point data is not provided but is typically determined through experimental methods.

Chemical Properties

  • Solubility: Solubility details are not explicitly mentioned but can be inferred from similar compounds.
  • Stability: The compound should be stored at room temperature to maintain stability.

These properties are critical for determining the handling and application conditions in laboratory settings.

Applications

Scientific Uses

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one has potential applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex spirocyclic compounds.
  • Biology: Acts as a scaffold for designing biologically active molecules, including enzyme inhibitors.
  • Medicine: Investigated for developing therapeutic agents targeting specific enzymes or receptors involved in disease pathways.
  • Industry: Utilized in developing advanced materials with unique properties due to its structural characteristics .
Synthetic Methodologies for 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one Derivatives [2] [5]

Structure-Based Virtual Screening for Hit Identification

Structure-based virtual screening has proven instrumental in identifying novel spirocyclic scaffolds targeting specific enzymes. In the discovery of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, researchers initiated a workflow using crystallographic data from multiple RIPK1-inhibitor complexes (PDB codes: 4ITH, 4ITJ, 6C3E, 6C4D, 5TX5, 6NW2, 6HHO, 6R5F). A structure-based pharmacophore model was constructed by extracting conserved molecular interaction features from these co-crystal structures. Key features included:

  • A hydrophobic feature occupying a deep pocket formed by tryptophan and phenylalanine residues
  • A metal-coordinating moiety (tertiary amine or nitrogen-containing heterocycle) for Fe²⁺ chelation
  • Hydrogen-bond acceptors/donors targeting conserved residues like Arg322

This model screened the Chemdiv database, identifying nine candidates for experimental validation. Among these, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 8) emerged as a hit with moderate RIPK1 inhibitory activity (IC₅₀ ~1-10 µM). Molecular dynamics simulations revealed that Compound 8 binds within the hydrophobic allosteric pocket behind the ATP-binding site, utilizing its spirocyclic core to maintain spatial orientation while the benzoyl group engages in π-stacking with aromatic residues [2] [3].

Table 1: Key Features of Virtual Screening Workflow for Spirocyclic RIPK1 Inhibitors

ComponentDescriptionRole in Hit Identification
Template Structures8 RIPK1 co-crystal structures (e.g., 4ITH, 5TX5)Defined conserved binding pocket features and pharmacophore geometry
Pharmacophore Features1) Hydrophobic feature; 2) Metal-coordinating site; 3) H-bond acceptor; 4) Aromatic π-stacking featureFiltered >500k compounds to 200 virtual hits
Docking ProtocolGlide SP/XP docking with OPLS3 force fieldRanked 200 hits by binding energy; selected top 9 for purchase
Hit Compound (8)8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneValidated RIPK1 inhibition; basis for SAR expansion to Compound 41 (IC₅₀ = 92 nM)

Copper-Catalyzed Difluoroalkylation Strategies

Copper catalysis enables efficient functionalization of the spirocyclic core at sterically constrained positions. Ullmann-type coupling reactions are particularly valuable for introducing fluorinated groups to enhance metabolic stability and membrane permeability. In synthesizing 8-benzyl-1,8-diazaspiro[4.5]decane derivatives, copper(I) iodide (CuI) catalyzes the coupling between brominated spirocyclic intermediates and benzylamines under mild conditions (60-80°C). Critical parameters include:

  • Ligand selection: N,N-Dimethylglycine or trans-N,N'-dimethylcyclohexane-1,2-diamine enhance Cu solubility and turnover
  • Solvent system: Dimethyl sulfoxide/toluene mixtures (1:3) balance reagent solubility and reaction temperature
  • Substrate scope: Electron-deficient benzyl halides show higher conversion (≥85%) vs. electron-rich analogs (≤65%)

This method facilitates late-stage installation of fluorinated benzyl groups (e.g., 3,5-difluorobenzyl) onto the spirocyclic nitrogen. Difluoroalkylated analogs exhibit improved pharmacokinetic properties due to reduced oxidative metabolism, evidenced by microsomal stability assays showing <15% degradation after 30 minutes [5] [8].

Table 2: Copper-Catalyzed Coupling for Spirocyclic Derivative Synthesis

Reaction ComponentOptimized ConditionImpact on Yield/Selectivity
Catalyst SystemCuI (10 mol%)/N,N'-dimethylethylenediamine (20 mol%)Minimizes homo-coupling byproducts (<5%) vs. ligand-free conditions (≥30%)
Benzyl Halide4-Bromobenzyl bromideHigher electrophilicity increases conversion to 92% vs. chlorides (≤75%)
Temperature70°C in toluene/DMSO (3:1)Balances reaction rate and decomposition; <80°C prevents spirocycle racemization
Difluoroalkylation AgentEthyl bromodifluoroacetateIntroduces CF₂COOEt group; enables further transformation to CF₂H bioisostere

Pharmacophore-Guided Molecular Design

Pharmacophore models derived from spirocyclic inhibitor-RIPK1 complexes enable rational optimization of 8-benzyl-1,8-diazaspiro[4.5]decan-2-one derivatives. Analysis of Compound 8’s binding mode identified three critical pharmacophore elements:

  • A spirocyclic tertiary nitrogen coordinating the catalytic Fe²⁺ ion
  • A carbonyl oxygen (position 2 of decanone) forming hydrogen bonds with Tyr311
  • A hydrophobic vector projecting toward Phe357 and Trp388

Modifications focused on:

  • Metal-binding group: Replacing the pyridine in Compound 8 with N-methylimidazole (Compound 14) increased potency 2.3-fold by optimizing Fe²⁺ distance (1.9 Å vs. 2.3 Å in original hit)
  • Hydrophobic substituents: Installing biphenyl moieties at position 3 improved hydrophobic enclosure occupancy, reducing IC₅₀ from 420 nM to 92 nM (Compound 41)
  • Conformational rigidity: Constraining the benzyl group into a fused ring system maintained bioactive conformation, confirmed by molecular dynamics simulations showing RMSD <0.8 Å over 100 ns

This approach yielded Compound 41 (8-(3-biphenylmethyl)-2,8-diazaspiro[4.5]decan-1-one), demonstrating 92 nM RIPK1 inhibition and cellular EC₅₀ of 110 nM in U937 necroptosis assays [2] [3].

Optimization of Spirocyclic Core Functionalization

Strategic functionalization of the spiro[4.5]decanone core enhances target engagement and drug-like properties. Two key approaches dominate:

Reductive Amination

  • Method: Reacting 2,8-diazaspiro[4.5]decan-1-one with aryl aldehydes using sodium triacetoxyborohydride in dichloromethane at ambient temperature
  • Scope: Tolerates aldehydes with electron-withdrawing groups (e.g., 4-CN-benzaldehyde, 85% yield) better than sterically hindered analogs (e.g., 2-naphthaldehyde, 52% yield)
  • Advantage: Enables rapid generation of C8-substituted analogs like 8-(4-cyanobenzyl)-2,8-diazaspiro[4.5]decan-1-one for SAR studies [9]

N-Alkylation of Diazaspiro Core

  • Regioselectivity: Selective alkylation at the less sterically hindered N8 position occurs using cesium carbonate in dimethylformamide at 60°C
  • Electrophile scope: Includes benzyl halides, propargyl bromides, and fluoroalkyl iodides (e.g., CF₃CH₂I)
  • Case study: 8-(2,2,2-trifluoroethyl) derivative showed 3-fold enhanced metabolic stability in liver microsomes (t₁/₂ > 40 min) vs. unsubstituted parent (t₁/₂ = 12 min) [10]

Table 3: Impact of Spirocyclic Core Modifications on Compound Properties

Modification SiteChemical StrategyProperty ImprovementBiological Impact
C8 Position (N-alkylation)Reductive amination with 4-fluorobenzaldehydeLogP reduction from 2.8 to 1.9Enhanced aqueous solubility (≥5 mg/mL) facilitating in vitro testing
C3 Position (ring fusion)Suzuki coupling with pyridin-3-ylboronic acidIncreased polar surface area (68 Ų vs. 42 Ų in lead)Improved blood-brain barrier penetration for CNS targets (brain/plasma ratio = 0.8)
Carbonyl modificationConversion to thiocarbonylAltered H-bonding capacity (weakened Tyr311 interaction)Reduced potency (IC₅₀ increase from 92 nM to 1.2 µM) validating pharmacophore model

Recent patent literature discloses advanced functionalization via ring expansion to 7-membered analogs, showing enhanced conformational flexibility. Compounds like 9-benzyl-1,9-diazaspiro[5.5]undecan-2-one maintain RIPK1 affinity (IC₅₀ = 130 nM) while improving oral bioavailability in rodents (F = 65% vs. 28% in lead) [10].

Properties

CAS Number

1031928-36-5

Product Name

8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

IUPAC Name

8-benzyl-1,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C15H20N2O

Molecular Weight

244.338

InChI

InChI=1S/C15H20N2O/c18-14-6-7-15(16-14)8-10-17(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)

InChI Key

KXFPZTZZSWFKPI-UHFFFAOYSA-N

SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.